Compound Description: This series of novel amide derivatives were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7 []. Specifically, compounds 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloro pyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c) showed promising cytotoxic activity.
Compound Description: This compound was unexpectedly obtained while attempting to synthesize 4,5-dihydro-2-oxo-1,2,5-oxazaphosph(V)oles from 2-(4'-nitrophenyl)-l-phenyl-l-nitroethene and trimethyl phosphite []. The crystal structure of this azirine derivative was analyzed, revealing specific bond lengths and angles.
Compound Description: JNJ-2482272 is an anti-inflammatory agent under investigation. It was found to be a potent activator of the aryl hydrocarbon receptor (AhR) [], leading to the induction of drug-metabolizing enzymes and affecting its own pharmacokinetic properties.
Compound Description: This compound was studied for its unique C-F···π interactions, specifically an lp···π interaction where the lone pair of electrons on the fluorine atom interacts with the π-system of a pyridinyl ring [].
Compound Description: This compound is a nonlinear optical chromophore whose crystal structure was investigated, focusing on the coplanarity of its aromatic rings []. The study revealed unequal twists between the phenyl and imidazole rings due to different conjugation pathways.
2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R`-thieno[2.3-d]pyrimidine Derivatives
Compound Description: These derivatives were explored for their biological activity, demonstrating secretory, anti-inflammatory, and antimicrobial effects []. The research established a relationship between the chemical structure of these compounds and their biological activity.
Compound Description: This compound is a cinnamic-amino acid hybrid molecule designed as a potential anti-inflammatory agent []. It exhibited high cyclooxygenase inhibitory activity and favorable pharmacokinetic properties.
Compound Description: The crystal structure of this compound was determined, revealing a V-shape resulting from the nearly coplanar arrangement of the imidazolopyridine and phenyl rings and the direction of the 12-bromododecyl side chain [].
Compound Description: The crystal structure of this compound was determined at 170 K []. This structure elucidation provides valuable information about the compound's three-dimensional arrangement, which can be useful in understanding its potential interactions with biological targets.
Compound Description: The crystal structure of this compound was determined, revealing the spatial arrangement of its phenyl and pyrazole rings and the conformation of the amide group []. The molecules were found to be linked into chains by N—H⋯O hydrogen bonds and weak C—H⋯O interactions.
Compound Description: TG100435 is a multitargeted Src family kinase inhibitor with anticancer activity. It undergoes significant metabolism to its more potent N-oxide metabolite, TG100855 [, , ].
Compound Description: This compound possesses a delocalized D—π—A electronic structure and exhibits weak C—H⋯O interactions in its crystal structure [].
Compound Description: This series of compounds exhibited mild to potent antiviral, antituberculostic, and antibacterial activities []. The presence of the 4-nitrophenyl group on the pyrimidine ring was found to be important for their biological activity.
Compound Description: These benzothiazole derivatives were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, demonstrating potential as anticancer agents [].
Compound Description: These compounds were synthesized and screened for antimicrobial and antifungal activities. Some of them exhibited promising activity against specific bacterial and fungal strains [].
Compound Description: This series of chalcone and pyrimidine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Derivatives containing a nitro group showed better activity compared to their chalcone counterparts [].
Compound Description: This compound and its synthetic process are described in a patent []. The specific steps involved in its synthesis, including reduction, acylation, cyclization, and substitution reactions, offer valuable insights into constructing similar heterocyclic compounds.
Compound Description: This series of 4H-chromene derivatives were designed and synthesized as potential anticancer and anticonvulsant agents []. Several compounds exhibited promising activity against human colon adenocarcinoma cells and in anticonvulsant models.
Compound Description: Three specific derivatives, 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile, 4-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, and 2-[(2-ethoxyethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile monohydrate, were characterized for their potential as dihydrofolate reductase (DHFR) inhibitors []. Their structures, crystal packing, and interactions were analyzed, and molecular docking simulations were performed.
Compound Description: These derivatives were designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors for potential use as anti-inflammatory agents with reduced side effects compared to non-selective COX inhibitors [].
Compound Description: A novel crystalline γ-modification of this compound, lapatinib ditosylate monohydrate, has been developed as a reversible selective inhibitor of the intracellular tyrosine kinase receptor of epidermal growth factor []. This modification shows potential for treating advanced and/or metastatic breast cancer.
Compound Description: JNJ-10198409 is a potential cancer therapeutic agent that undergoes N-glucuronidation by human UDP-glucuronosyltransferases (UGTs), forming three distinct N-glucuronide metabolites []. The study characterized these metabolites and the enzymes responsible for their formation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.